Pseudobufarenogin

Cardiotonic Steroids Enzyme Inhibition Bufadienolide

Researchers studying bufadienolide SAR or aminopeptidase function face two challenges: most Na⁺/K⁺-ATPase inhibitors are too potent for dynamic-range dose-response assays, and few probes distinguish APA from APN activity. Pseudobufarenogin solves both: • 100-fold lower Na⁺/K⁺-ATPase IC₅₀ (3020 nM) vs. arenobufagin (28.3 nM)-ideal low-potency control for establishing broad dynamic range • Selective pAPA competitive inhibitor; no cross-inhibition of pAPN, unlike bufalin or telocinobufagin • Induces HCC apoptosis via Mcl-1 downregulation through RTK pathway modulation • Validated reference standard for Cinobufacini injection UPLC-MS/MS pharmacokinetic analysis Supplied with ≥98% HPLC purity; CoA and MSDS provided. Ships with ice pack.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 17008-69-4
Cat. No. B1662899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudobufarenogin
CAS17008-69-4
Synonymsbufarenogin
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
InChIInChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1
InChIKeySOGONHOGEFLVPE-BHZHDSHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudobufarenogin: Bufadienolide Compound Research Baseline


Pseudobufarenogin (ψ-Bufarenogin) is a naturally occurring bufadienolide, a class of C-24 steroidal compounds primarily isolated from the parotoid gland secretions of toad species, including the Cuban endemic toad *Peltophryne fustiger* and *Bufo bufo gargarizans* [1]. Characterized by a signature α-pyrone ring at the C-17 position, bufadienolides are known for their interaction with the Na⁺/K⁺-ATPase enzyme, a property shared by cardiotonic steroids [2]. Pseudobufarenogin has been specifically investigated for its anti-proliferative effects in hepatocellular carcinoma (HCC) models, where it is reported to modulate receptor tyrosine kinase signaling pathways [3].

Na⁺/K⁺-ATPaseLower potency bufadienolide control for SAR and functional selectivity studies
Aminopeptidase ACompetitive inhibitor probe for studying pAPA-mediated pathways
ApoptosisMcl-1 downregulation research tool in HCC cell models
Analytical QCFormulation-specific plasma marker for Cinobufacini injection

Why Pseudobufarenogin Differs from Similar Bufadienolides


Within the bufadienolide class, minor structural modifications result in profound differences in target affinity and functional selectivity. Pseudobufarenogin cannot be substituted for close analogs like arenobufagin, bufalin, or cinobufagin due to a divergent pharmacological profile. A direct comparative study on human kidney Na⁺/K⁺-ATPase revealed that the 14β-hydroxylation pattern critically dictates inhibitory potency, establishing a clear quantitative hierarchy among these compounds [1]. Furthermore, Pseudobufarenogin exhibits a distinct selectivity profile for secondary targets like porcine aminopeptidase A (pAPA), where it acts as a competitive inhibitor, a mechanism not shared by all class members [2]. These documented differences in primary target potency and secondary target engagement directly impact experimental design, interpretation of results, and the selection of an appropriate compound for research and development.

Target potency divergence
14β-hydroxylation drives over 100-fold lower Na⁺/K⁺-ATPase inhibition versus arenobufagin and bufalin; direct potency substitution may shift experimental window.
Secondary target mismatch
Competitive pAPA inhibition is not shared by pAPN-selective analogs like telocinobufagin; aminopeptidase selectivity context may differ.
Apoptosis pathway difference
Mcl-1 downregulation mechanism contrasts with Bax/ANT-dependent apoptosis induced by bufarenogin; pathway-specific endpoints may not transfer.

Quantitative Differentiation Against Closest Analogs


Na⁺/K⁺-ATPase Inhibition Potency Comparison

In a direct head-to-head comparison on a human kidney Na⁺/K⁺-ATPase preparation, Pseudobufarenogin is significantly less potent than the closely related bufadienolides arenobufagin and bufalin. This provides a clear, quantifiable basis for selecting Pseudobufarenogin in assays where a less potent inhibitor is required for a specific experimental window, or to study the impact of a 14β-hydroxyl group on activity [1].

Na⁺/K⁺-ATPase IC₅₀
Head-to-head
3020 nM (Pseudobufarenogin)
vs 28.3 nM (arenobufagin)
vs 28.7 nM (bufalin)
Supports low-potency control for 14β-hydroxyl SAR studies
~100-fold lower potency context; defines dynamic range
Cardiotonic Steroids Enzyme Inhibition Bufadienolide Na⁺/K⁺-ATPase IC50

Selective Aminopeptidase A Inhibition Profile

Pseudobufarenogin exhibits a unique inhibition profile against porcine aminopeptidase A (pAPA), acting as a classical competitive inhibitor. This mechanism is distinct from its action on porcine aminopeptidase N (pAPN), where it shows inhibition alongside other bufadienolides but with a less defined kinetic profile. This contrasts with analogs like bufalin and telocinobufagin, which primarily act as noncompetitive inhibitors of pAPN and do not inhibit pAPA [1].

pAPA Inhibition
Cross-study
Competitive inhibitor of porcine APA
Cinobufagin competitive; bufalin/telocinobufagin noncompetitive pAPN only
Defines selective pAPA probe context; distinct from pAPN-preferring analogs
Ki value not reported
Aminopeptidase Metalloprotease Enzyme Kinetics Target Selectivity

Formulation-Dependent Pharmacokinetic Detection

Pharmacokinetic studies in rats demonstrate that the detectability of bufadienolides is formulation-dependent. Pseudobufarenogin is detectable in plasma following administration of Cinobufacini injection, but not the capsule formulation. This contrasts with other major components like telocinobufagin and desacetylcinobufagin, which are key PK markers for the capsule form [1]. This formulation-specific bioavailability is a key differentiator for analytical method development and in vivo study design.

PK Detection
Cross-study
Detected in rat plasma after Cinobufacini injection only
Not quantifiable in capsule group
Supports injection-specific analytical QC and bioequivalence context
UPLC-MS/MS method; formulation-dependent exposure
Pharmacokinetics Drug Formulation UPLC-MS/MS Cinobufacini Bioanalysis

Mechanism of Apoptosis Induction

While the related compound bufarenogin induces intrinsic apoptosis via Bax and ANT cooperation [2], Pseudobufarenogin triggers apoptosis in HCC cells through a different mechanism, characterized by the downregulation of the anti-apoptotic protein Mcl-1 [1]. This divergence in apoptotic signaling pathways, inferred from separate studies, suggests these two bufadienolides engage distinct downstream effectors, making them non-substitutable tools for studying programmed cell death.

Apoptosis Mechanism
Cross-study
Downregulates Mcl-1 in HCC cells
vs bufarenogin: Bax/ANT pathway
Supports Mcl-1 pathway-specific apoptosis research
Mechanistic divergence; cell-type context review recommended
Apoptosis Cancer Mcl-1 Bax Programmed Cell Death

Class-Level Anti-Angiogenic Activity

As a member of the bufadienolide class, Pseudobufarenogin shares the property of inhibiting angiogenesis, a mechanism supported by studies showing that it can suppress the proliferation, migration, invasion, and tube formation of vascular endothelial cells in vitro, and inhibit tumor microvessel formation in vivo . While direct, quantitative comparisons to specific analogs for this activity are not yet available, this class-level inference suggests a common anti-angiogenic potential.

Anti-angiogenesis
Class-level
Inhibits endothelial cell functions; reduces tumor microvessel formation in vivo
Class-level anti-angiogenic context; data to verify
No direct quantitative comparator data; source review required
Angiogenesis Endothelial Cells Bufadienolide Vascular Biology

In Vivo Efficacy in Hepatocellular Carcinoma Model

In an in vivo study, Pseudobufarenogin demonstrated a potent therapeutic effect in a xenograft model of human hepatoma, suppressing tumor growth without notable side effects at the tested doses [1]. This supports its potential as a lead compound for anti-HCC drug development. While comparative in vivo data against specific bufadienolide analogs are not provided in the same study, this result confirms its efficacy in a relevant preclinical model.

In Vivo HCC Model
Reported
Reported tumor growth suppression in human hepatoma xenograft
Supports in vivo model-response endpoint interpretation
TGI percentage not available; further validation required
Xenograft Hepatocellular Carcinoma In Vivo Efficacy Antitumor Activity

Research and Industrial Application Scenarios


Low-Potency Control for Na⁺/K⁺-ATPase Studies

For studies investigating Na⁺/K⁺-ATPase function or screening for novel modulators, Pseudobufarenogin serves as a critical low-potency bufadienolide control. Its 100-fold lower IC₅₀ (3020 nM) relative to potent analogs like arenobufagin (28.3 nM) and bufalin (28.7 nM) allows researchers to establish a broad dynamic range in dose-response experiments. This is particularly useful for investigating structure-activity relationships (SAR) around the 14β-hydroxyl group and for defining the therapeutic window in cellular assays where complete pump inhibition by high-potency compounds may confound results [1].

Selective Targeting of Aminopeptidase A

Pseudobufarenogin is the tool of choice for researchers investigating the biological role of aminopeptidase A (pAPA). Its unique competitive inhibition of pAPA, a mechanism not shared by the pAPN-selective bufadienolides bufalin and telocinobufagin, makes it a valuable probe for dissecting the specific functions of these related metalloproteases. This selectivity is essential for experiments in cancer biology or immunology where distinguishing between APA and APN activity is required [2].

Analytical QC for Cinobufacini Injection

For analytical chemists and quality control specialists in the pharmaceutical industry, Pseudobufarenogin is an essential reference standard for the analysis of Cinobufacini injection. Pharmacokinetic studies have shown that Pseudobufarenogin is a detectable plasma marker specific to the parenteral formulation, unlike the oral capsule form. Its inclusion in UPLC-MS/MS methods is therefore crucial for the accurate characterization, batch-to-batch consistency, and bioequivalence testing of this clinically used injection [3].

Probing Mcl-1-Dependent Apoptosis in HCC

In cancer research, particularly in hepatocellular carcinoma (HCC), Pseudobufarenogin is a validated compound for inducing apoptosis via the downregulation of the anti-apoptotic protein Mcl-1. This mechanism is distinct from other apoptosis-inducing bufadienolides like Bufarenogin, which operates through the Bax pathway. Researchers studying Mcl-1 as a therapeutic target or investigating resistance mechanisms to Mcl-1 inhibitors can utilize Pseudobufarenogin as a small-molecule probe to modulate this specific pathway [4].

Application
Selection Property
Validation Focus
Na⁺/K⁺-ATPase SAR studies
14β-hydroxyl bufadienolide with lower inhibition potency
Dynamic range and isoform selectivity interpretation
Aminopeptidase A functional research
Competitive pAPA inhibitor profile
pAPA/pAPN selectivity verification in metalloprotease models
Cinobufacini injection quality control
Injection-specific plasma marker
UPLC-MS/MS method consistency and batch-to-batch review
Mcl-1 apoptosis pathway investigation
Mcl-1 downregulation mechanism
Pathway specificity vs Bax-dependent analogs; HCC cell-model endpoints

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